![molecular formula C14H13N3OS B2808779 4-Hydroxybenzaldehyde N-phenylthiosemicarbazone CAS No. 939990-09-7](/img/structure/B2808779.png)
4-Hydroxybenzaldehyde N-phenylthiosemicarbazone
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Overview
Description
4-Hydroxybenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the linear formula C14H13N3OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 4-Hydroxybenzaldehyde N-phenylthiosemicarbazone is represented by the linear formula C14H13N3OS . The molecular weight of this compound is 271.343 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxybenzaldehyde N-phenylthiosemicarbazone are not detailed in the search results, 4-Hydroxybenzaldehyde itself is known to react with hydrogen peroxide in base to form hydroquinone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxybenzaldehyde N-phenylthiosemicarbazone are not fully detailed in the search results. The molecular weight is known to be 271.343 .Scientific Research Applications
- 4-HBA-NPTSC exhibits promising anticancer activity. Researchers have investigated its potential as an antitumor agent due to its ability to inhibit cancer cell growth and induce apoptosis. Studies suggest that it interacts with DNA and disrupts cellular processes, making it a candidate for targeted cancer therapy .
- Recent studies highlight 4-HBA’s role in wound healing. It accelerates acute wound closure by promoting tissue regeneration and angiogenesis. Its anti-inflammatory properties contribute to faster healing and reduced scar formation .
- Researchers have synthesized metal complexes with 4-HBA-NPTSC as a ligand. These complexes exhibit diverse properties, including catalytic activity, luminescence, and magnetic behavior. The compound’s coordination chemistry remains an active area of study .
Anticancer Properties
Wound Healing Acceleration
Metal Complexes and Coordination Chemistry
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It’s worth noting that 4-hydroxybenzaldehyde, a structural isomer of this compound, is involved in the biosynthesis of phenolic compounds in foods .
Pharmacokinetics
It was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The prototype drug is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid in large amounts in vivo .
properties
IUPAC Name |
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOSSZBVGWABG-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76572-74-2 |
Source
|
Record name | 4-HYDROXYBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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